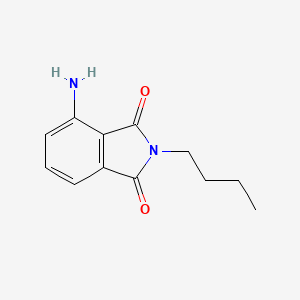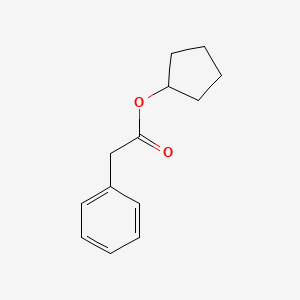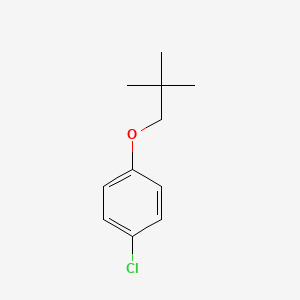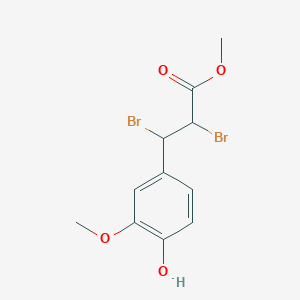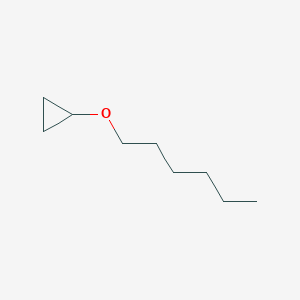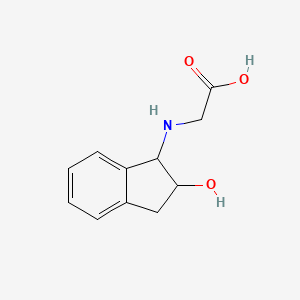
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine: is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This is then hydrogenated over palladium on carbon to yield the desired amines, which are treated with hydrogen chloride to form the hydrochloride salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted aromatic compounds.
科学研究应用
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses .
相似化合物的比较
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indanone derivatives: Share similar structural features and chemical properties, making them useful in various applications.
Uniqueness: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
778-77-8 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-9-5-7-3-1-2-4-8(7)11(9)12-6-10(14)15/h1-4,9,11-13H,5-6H2,(H,14,15) |
InChI 键 |
JRHGORWMNSJKSY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=CC=CC=C21)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


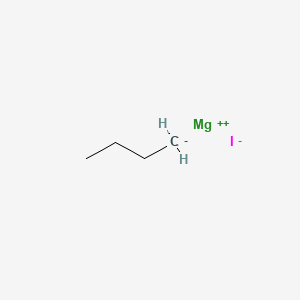
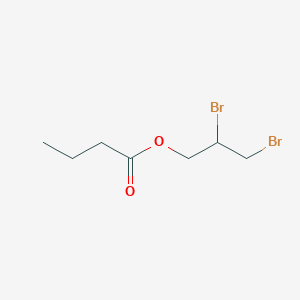
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
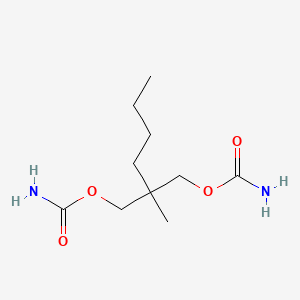
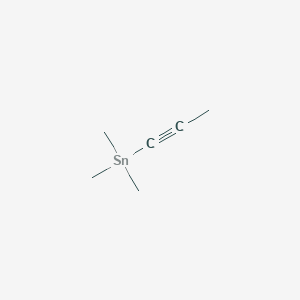
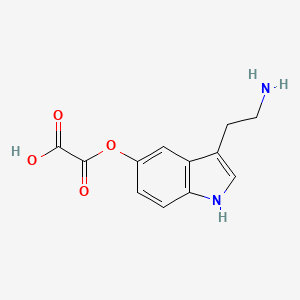
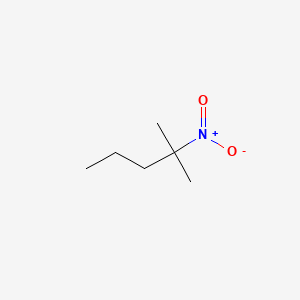
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
